

Diosmetin-d3: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: **Diosmetin-d3**

Cat. No.: **B564487**

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Introduction

Diosmetin-d3 is the deuterated analogue of Diosmetin, a natural O-methylated flavone found in various plants, including citrus fruits. As a stable isotope-labeled internal standard,

Diosmetin-d3 is crucial for accurate quantification of Diosmetin in complex biological matrices during pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of the chemical properties and stability of **Diosmetin-d3**, along with relevant experimental protocols and biological pathway interactions, to support its application in research and drug development.

Chemical and Physical Properties

Diosmetin-d3 shares its core structure with Diosmetin, with the key difference being the presence of three deuterium atoms on the methoxy group. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

Property	Value
Chemical Name	5,7-dihydroxy-2-(3-hydroxy-4-(trideuteriomethoxy)phenyl)-4H-1-benzopyran-4-one
Synonyms	3',5,7-Trihydroxy-4'-(methoxy-d3)flavone, 4'-Methylluteolin-d3, Luteolin 4'-(Methyl-d3) Ether
CAS Number	1189728-54-8
Molecular Formula	C ₁₆ H ₉ D ₃ O ₆
Molecular Weight	303.28 g/mol [1] [2]
Appearance	Off-White to Yellow Solid [2]
Purity (by HPLC)	>95% [3]
Isotopic Enrichment	>95% [3]
Melting Point	~259-261°C (based on Diosmetin)
Solubility	Soluble in DMSO, acetone, chloroform, and dichloromethane (based on Diosmetin). [4] Sparingly soluble in water.
Storage Conditions	Recommended storage at -20°C or in a refrigerator at 2-8°C for long-term stability. [2] [3] Shipped at ambient temperature. [3]

Stability Profile

The stability of flavonoids like **Diosmetin-d3** is influenced by several environmental factors, including pH, temperature, and light. While specific quantitative stability data for **Diosmetin-d3** is not readily available, the stability of the structurally similar flavonoid, luteolin, provides valuable insights.

pH Stability: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. This degradation is often due to the ionization of phenolic hydroxyl

groups, which makes the molecule more susceptible to oxidation. For optimal stability in aqueous solutions, a pH below 7 is recommended.

Temperature Stability: Elevated temperatures can accelerate the degradation of flavonoids. Long-term storage should be at low temperatures as specified. Solutions of **Diosmetin-d3** should be protected from high heat.

Light Stability: Exposure to light, particularly UV light, can lead to the photodegradation of flavonoids. It is recommended to store both solid **Diosmetin-d3** and its solutions in light-protected containers (e.g., amber vials).

A summary of factors affecting flavonoid stability is presented below:

Factor	Effect on Stability	Recommendations for Handling and Storage
pH	Degradation increases with higher pH (alkaline conditions). More stable in acidic to neutral pH.	Maintain solutions at a slightly acidic pH if possible. Avoid highly alkaline buffers.
Temperature	Higher temperatures accelerate degradation.	Store solid and solutions at recommended low temperatures (-20°C or 2-8°C). Avoid excessive heating.
Light	Exposure to light, especially UV radiation, can cause significant degradation.	Store in amber or opaque containers. Protect solutions from direct light exposure during experiments.
Oxygen	The presence of oxygen can lead to oxidative degradation, particularly at higher pH and in the presence of metal ions.	Store under an inert atmosphere (e.g., nitrogen or argon) for long-term solution stability.

Experimental Protocols

Synthesis of Diosmetin-d3

A plausible synthetic route to **Diosmetin-d3** involves the selective O-methylation of Luteolin using a deuterated methylating agent.

Reaction: Luteolin + CD₃I → **Diosmetin-d3**

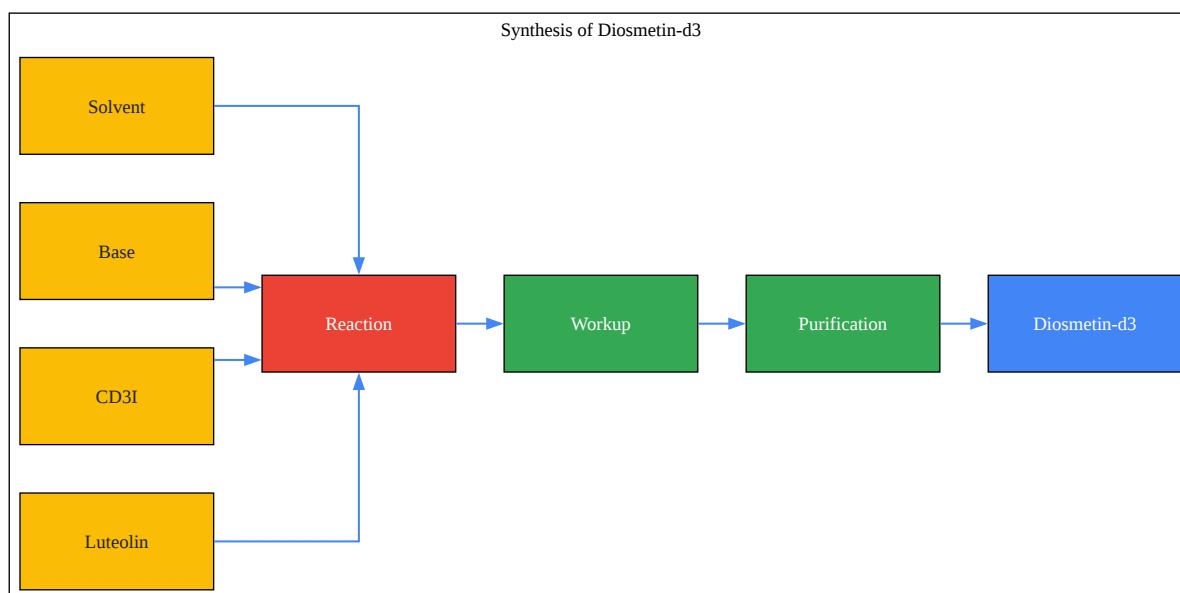
Materials:

- Luteolin
- Deuterated methyl iodide (CD₃I)
- Potassium carbonate (K₂CO₃) or another suitable base
- Anhydrous acetone or dimethylformamide (DMF) as a solvent
- Hydrochloric acid (HCl) for workup
- Ethyl acetate and water for extraction
- Silica gel for column chromatography

Procedure:

- Dissolve Luteolin in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Add a slight molar excess of a weak base, such as potassium carbonate, to the solution.
- Introduce a molar equivalent of deuterated methyl iodide (CD₃I) to the reaction mixture.
- Heat the reaction mixture at a controlled temperature (e.g., reflux in acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture and filter to remove the inorganic base.
- Evaporate the solvent under reduced pressure.

- Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with dilute HCl and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate **Diosmetin-d3**.
- Confirm the identity and purity of the final product using techniques such as $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and Mass Spectrometry.



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Figure 1. Experimental workflow for the synthesis of **Diosmetin-d3**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the analysis of Diosmetin and is suitable for **Diosmetin-d3**.

Instrumentation:

- HPLC system with a UV or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

- A mixture of methanol, water, and acetic acid (e.g., 55:43:2, v/v/v). The exact ratio may be optimized for best separation.

Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 344 nm
- Injection Volume: 20 µL

Sample Preparation:

- Prepare a stock solution of **Diosmetin-d3** in a suitable solvent (e.g., methanol or DMSO).
- For analysis in biological matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step is necessary.
- Dilute the samples to the desired concentration range with the mobile phase.

- Filter the final solution through a 0.45 μm syringe filter before injection.

Biological Interactions: Modulation of the TGF- β Signaling Pathway

Diosmetin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. One of the notable pathways affected by Diosmetin is the Transforming Growth Factor-beta (TGF- β) signaling pathway.

The TGF- β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Diosmetin has been observed to inhibit the pro-metastatic effects of TGF- β .

Mechanism of Action:

- TGF- β 1, a key ligand, binds to its receptor, TGF- β receptor type II (T β RII).
- This binding leads to the recruitment and phosphorylation of TGF- β receptor type I (T β RI).
- The activated T β RI then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.
- Phosphorylated Smad2/3 form a complex with Smad4.
- This Smad complex translocates to the nucleus, where it regulates the transcription of target genes involved in processes like epithelial-mesenchymal transition (EMT), a key step in metastasis.
- Diosmetin has been shown to inhibit this pathway, potentially by downregulating the expression of T β RII, which in turn leads to a decrease in the phosphorylation of Smad2/3. This inhibition can lead to an increase in the expression of tumor suppressor proteins like p53.

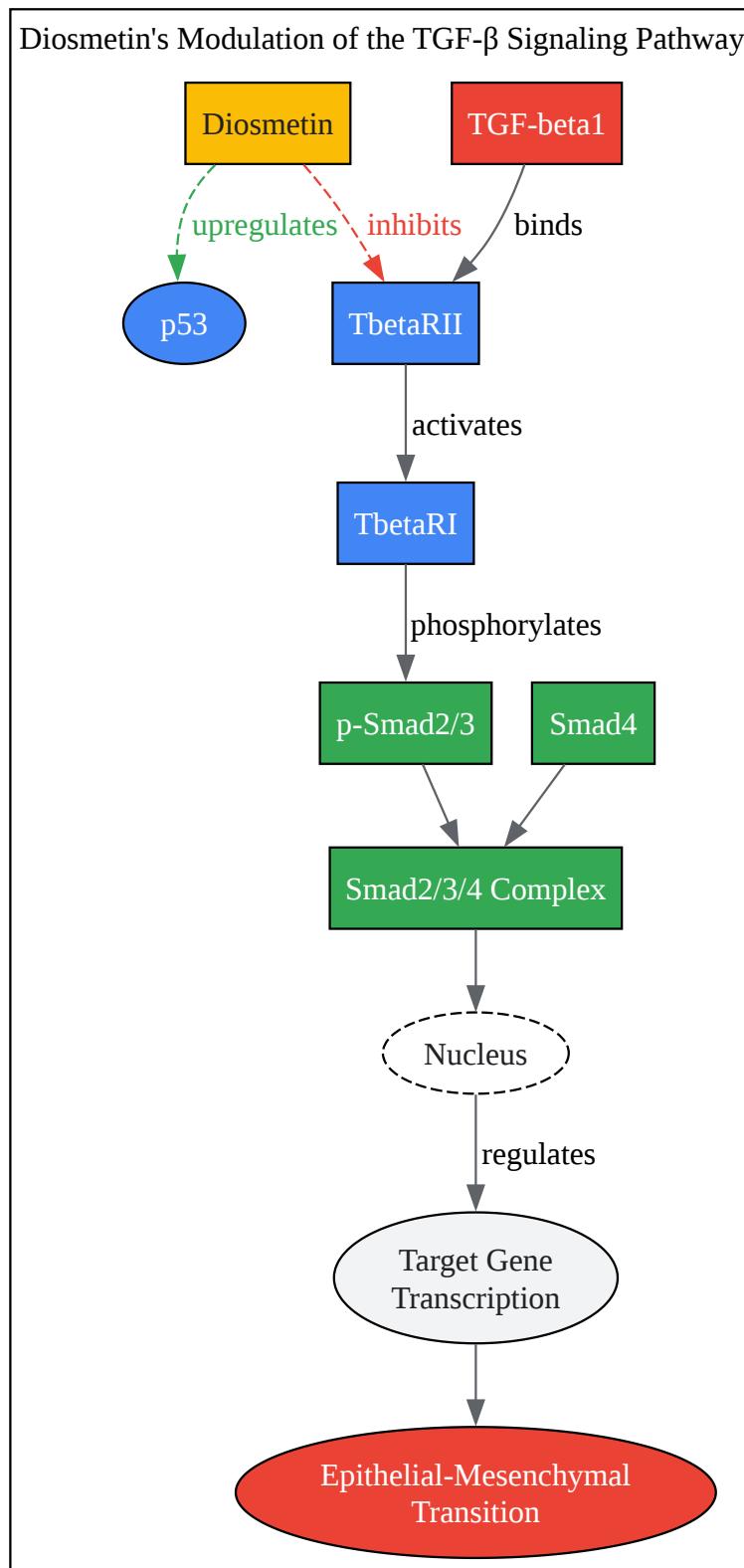
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Figure 2. Diosmetin's inhibitory effect on the TGF- β signaling pathway.

Conclusion

Diosmetin-d3 is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its well-defined chemical properties and predictable stability, when handled and stored correctly, ensure its reliability as an internal standard. Understanding its interaction with key biological pathways, such as the TGF- β signaling cascade, further enhances its utility in elucidating the mechanisms of action of its non-deuterated counterpart, Diosmetin. This guide provides a foundational resource for the effective application of **Diosmetin-d3** in scientific research.

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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diosmetin induces apoptosis by upregulating p53 via the TGF- β signal pathway in HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF- β Signaling in Gliomas by the Flavonoid Diosmetin Isolated from *Dracocephalum peregrinum* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diosmetin-d3: A Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564487#chemical-properties-and-stability-of-diosmetin-d3>]

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